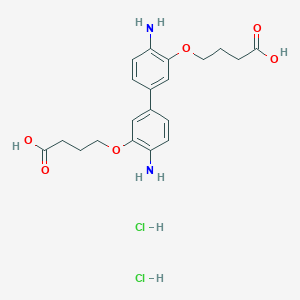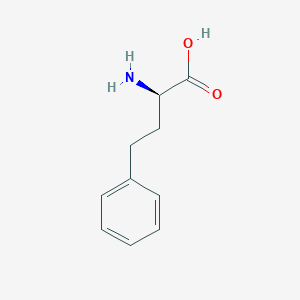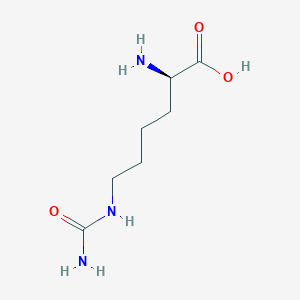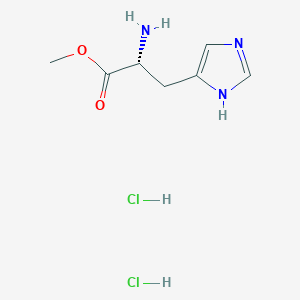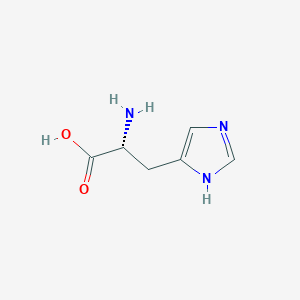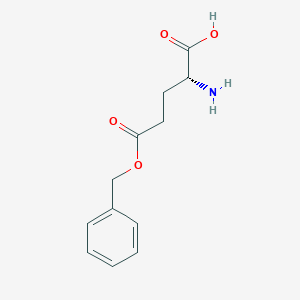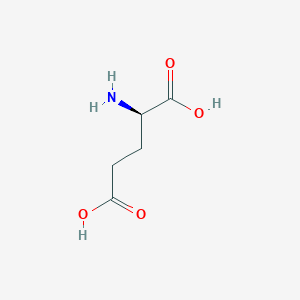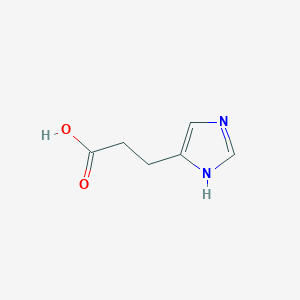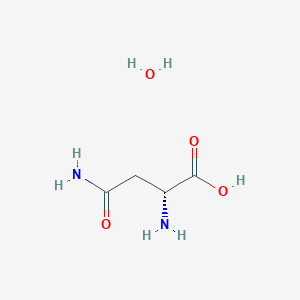
D-Asparagine monohydrate
Übersicht
Beschreibung
D-Asparagine is an isomer of L-Asparagine and is used by bacteria (such as Saccharomyces cerevisiae) as a sole nitrogen source for replication . It is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .
Synthesis Analysis
The synthesis of D-Asparagine monohydrate has been reported in a study where a semi-organic nonlinear optical single crystal known as L-asparagine monohydrate potassium dichromate (LAMPDC) was created and formed in an aqueous solution using a slow evaporation process at room temperature .Molecular Structure Analysis
The molecular structure of D-Asparagine monohydrate can be found in various databases such as the NIST Chemistry WebBook . More detailed structural and morphological behaviors of L-Asparagine monohydrate have been studied .Chemical Reactions Analysis
D-Asparagine is a natural product found in Arabidopsis thaliana and Saccharomyces cerevisiae . It is a conjugate base of a D-asparaginium and a conjugate acid of a D-asparaginate . It is also a tautomer of a D-asparagine zwitterion .Physical And Chemical Properties Analysis
The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance .Wissenschaftliche Forschungsanwendungen
1. Phase Transition Studies
Studies using Raman spectroscopy have revealed that monohydrated L-asparagine, a variant of D-asparagine monohydrate, does not undergo amorphization under high pressure but does exhibit a solid-solid phase transition at about 10 GPa. This is significant in understanding the behavior of amino acid crystals under extreme conditions (Silva et al., 2015).
2. Thermal Relaxation and Structural Changes
Research using Thermally Stimulated Depolarizing Current (TSDC) and other techniques has shown that L-asparagine monohydrate undergoes irreversible phase transitions when subjected to thermal stress. This leads to changes in its crystal structure from orthorhombic to monoclinic, demonstrating its sensitivity to thermal conditions (Jain et al., 2010).
3. Investigation of Phase Transitions at High Temperatures
Further studies using Raman scattering have observed phase changes in monohydrated L-asparagine at temperatures above 300 K. These findings are crucial for understanding the behavior of such crystals in different temperature conditions (Bento et al., 2007).
4. Pressure-Induced Phase Transitions
Investigation into the effects of hydrostatic pressure on monohydrated L-asparagine revealed a series of three phase transitions, accompanied by changes in the crystal's external and internal modes. This research is important for understanding the stability and structural changes of amino acid crystals under pressure (Moreno et al., 1997).
5. Dynamic Kinetic Resolution in Crystallization
A study demonstrated that dynamic kinetic resolution of L-asparagine via preferential crystallization and enzymatic racemization can significantly increase the yield of L-asparagine monohydrate. This approach has potential applications in enantioseparation and chemical synthesis processes (Würges et al., 2009).
6. Gamma Radiation Effects
The effects of gamma radiation on monohydrated asparagine have been studied using Differential Scanning Calorimetry (DSC), revealing transformations related to thermal effects and hindered water molecule diffusion due to free radicals formed by irradiation (Contineanu et al., 2010).
7. Enthalpies of Formation and Dissolution
Research on the enthalpies of formation and dissolution of D-asparagine monohydrate in water and aqueous solutions of potassium hydroxide contributes to understanding its thermochemical properties, which is essential for applications in chemistry and biochemistry (Gridchin et al., 2011).
8. Terahertz Spectroscopy for Dehydration Studies
Terahertz time-domain spectroscopy (THz-TDS) has been used to study the dehydration process of the monohydrates of asparagine enantiomers. These findings are crucial for understanding molecular interactions and phase transitions in such compounds (Zhou et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMGJIZCEWRQES-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048678 | |
| Record name | D-Asparagine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Asparagine monohydrate | |
CAS RN |
5794-24-1, 2058-58-4 | |
| Record name | D-Asparagine hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-asparagine monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




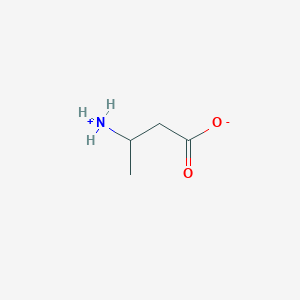
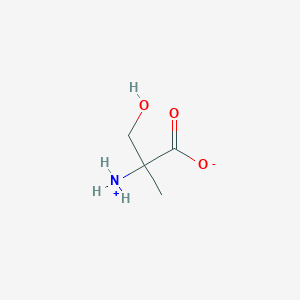
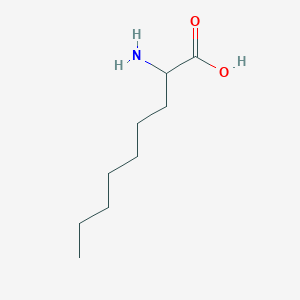
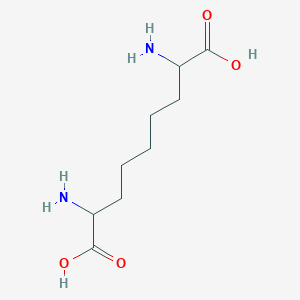
![Tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B556018.png)
